Antifungal Potency: Columbianetin vs. Psoralens and Angelicin
Columbianetin demonstrates substantially greater antifungal activity than common furanocoumarins. In a comparative in vitro study, columbianetin exhibited at least 80 times the antifungal potency of psoralens and angelicin [1]. This difference is further validated in vivo, where the concentration of columbianetin in celery tissue (38 μg g⁻¹ fr. wt) is sufficient for pathogen growth inhibition, whereas the concentration of psoralens (8 μg g⁻¹ fr. wt) is less than 0.25% of the required inhibitory concentration [1].
| Evidence Dimension | Antifungal activity (in vitro) |
|---|---|
| Target Compound Data | Minimum inhibitory concentration required for growth inhibition of celery pathogens |
| Comparator Or Baseline | Psoralens and angelicin (furanocoumarins) |
| Quantified Difference | ≥80-fold greater potency for columbianetin |
| Conditions | In vitro antifungal assay against celery pathogens; in vivo quantification in celery tissue |
Why This Matters
This vast potency differential invalidates the use of psoralens or angelicin as research substitutes in studies focused on plant defense mechanisms or antifungal applications, establishing columbianetin as the only viable compound for such investigations.
- [1] Afek, U., et al. (1995). Columbianetin, a phytoalexin associated with celery resistance to pathogens during storage. Tetrahedron Letters, 36(32), 5793-5796. View Source
